3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The compound’s structure includes a pyrroloquinazoline core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Pyrroloquinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination and Chlorination:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Material Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study biological pathways and mechanisms due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine: This compound shares similar halogenation but differs in the core structure.
1H-pyrrolo[2,3-b]pyridine Derivatives: These compounds have a similar pyrrolo core but differ in their substitution patterns and biological activities.
Uniqueness
3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is unique due to its specific combination of bromine and chlorine atoms on the pyrroloquinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
642491-93-8 |
---|---|
Molecular Formula |
C11H8BrClN2O |
Molecular Weight |
299.55 g/mol |
IUPAC Name |
3-bromo-7-chloro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C11H8BrClN2O/c12-8-3-4-15-10(8)14-9-2-1-6(13)5-7(9)11(15)16/h1-2,5,8H,3-4H2 |
InChI Key |
GVRUQRIQOVZYRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=C(C=C3)Cl)C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.